1,4,6,9-Tetrachlorodibenzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

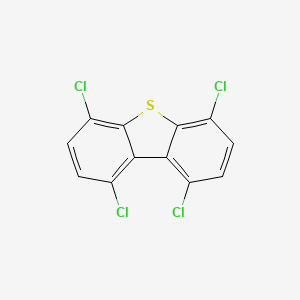

1,4,6,9-Tetrachlorodibenzo[b,d]thiophene is a chlorinated derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms at the 1, 4, 6, and 9 positions on the dibenzothiophene ring system. It has the molecular formula C₁₂H₄Cl₄S and a molecular weight of 322.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene typically involves the chlorination of dibenzothiophene. This can be achieved through various methods, including:

Direct Chlorination: Dibenzothiophene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to introduce chlorine atoms at the desired positions.

Electrophilic Aromatic Substitution: This method involves the use of chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst to achieve selective chlorination.

Industrial Production Methods

Industrial production of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,6,9-Tetrachlorodibenzo[b,d]thiophene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding hydro derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Hydro derivatives

Substitution: Functionalized derivatives with various substituents replacing chlorine atoms

Scientific Research Applications

Chemistry

1,4,6,9-Tetrachlorodibenzothiophene serves as a precursor in the synthesis of more complex organosulfur compounds. Its unique chlorination pattern allows for specific reactions that can lead to the formation of various derivatives useful in material science and organic synthesis.

Biology

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit bacterial growth by disrupting cell membranes or interfering with metabolic pathways. For example, it has been tested against Escherichia coli, demonstrating effectiveness in inhibiting biofilm formation at low concentrations.

- Toxicity Profiles : The compound has been evaluated for its toxicity in aquatic organisms. A notable study found that it significantly reduced survival rates in Pimephales promelas (fathead minnow) at concentrations above 10 µg/L over a 96-hour exposure period.

Environmental Science

Due to its stability and persistence in the environment, this compound is often studied for its ecological impacts. It has been identified as a contaminant in various environmental matrices, raising concerns about its long-term effects on wildlife and ecosystems.

Case Study 1: Aquatic Toxicity

A study conducted by the Environmental Protection Agency (EPA) assessed the toxicity of this compound on Pimephales promelas. The findings revealed:

| Test Organism | Concentration (µg/L) | Effect Observed |

|---|---|---|

| Pimephales promelas | >10 | Significant mortality rates |

| 5 | 50% mortality in 96 hours |

The calculated LC50 was approximately 5 µg/L, indicating a high level of toxicity in aquatic environments.

Case Study 2: Antimicrobial Efficacy

In laboratory settings, the compound was tested against biofilm-forming strains of Escherichia coli. Results indicated that:

| Test Organism | Concentration (µg/L) | Effect Observed |

|---|---|---|

| Escherichia coli | 10 | Inhibition of biofilm formation |

This suggests potential applications in developing antimicrobial agents targeting biofilm-associated infections.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of chlorinated dibenzothiophenes like this compound. Modifications in chlorine substitution patterns have been shown to affect both antimicrobial efficacy and toxicity levels.

Mechanism of Action

The mechanism of action of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the aromatic ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. The pathways involved may include oxidative stress, enzyme inhibition, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1,2,6,9-Tetrachlorodibenzo[b,d]thiophene: Similar structure with chlorine atoms at different positions.

1,4,6,8-Tetrachlorodibenzo[b,d]thiophene: Another isomer with a different arrangement of chlorine atoms.

Dibenzothiophene: The parent compound without chlorine substitution.

Uniqueness

1,4,6,9-Tetrachlorodibenzo[b,d]thiophene is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. This unique arrangement of chlorine atoms can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Biological Activity

1,4,6,9-Tetrachlorodibenzothiophene (TCDT) is a chlorinated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of TCDT's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure featuring four chlorine atoms attached to a dibenzothiophene core. Its chemical formula is C12H4Cl4S, and it belongs to a class of compounds known for their environmental persistence and potential toxicity.

The biological activity of TCDT is primarily attributed to its interaction with various molecular targets, including enzymes and cellular receptors. The presence of chlorine atoms facilitates interactions such as hydrogen bonding and halogen bonding, which can influence the compound's binding affinity. Key mechanisms include:

- Enzyme Inhibition : TCDT has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it affects cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics .

- Oxidative Stress : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : TCDT can alter signaling pathways related to cell proliferation and differentiation, particularly in cancer cells .

Cytotoxicity

Research has indicated that TCDT exhibits cytotoxic effects on various cell lines. A study measured the cytotoxicity of TCDT against human hepatoma cells (Hepa 1) and found significant cell death at certain concentrations. The estimated EC50 values were approximately 75 nM, indicating a potent effect compared to other related compounds .

Enzyme Induction

TCDT's ability to induce aryl hydrocarbon hydroxylase (AHH) activity was evaluated in mouse hepatoma cell cultures. Compared to other compounds like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), TCDT showed lower induction potency but still confirmed its role as an environmental contaminant with biological implications .

Environmental Impact Assessment

A case study conducted on sediment samples from the Passaic River (NJ, USA) revealed that concentrations of TCDT were significantly higher than those of polychlorinated dibenzo-dioxins (PCDDs). The levels of TCDT were measured at approximately 3680 pg/g in sediments, highlighting its persistence in the environment and potential for bioaccumulation .

Toxicological Evaluation

In a toxicological evaluation involving aquatic organisms, TCDT was found to affect growth and reproduction rates in species such as fish and crustaceans. The study emphasized the need for further research on the ecological impacts of chlorinated aromatic compounds like TCDT .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | C12H4Cl4S |

| EC50 (Cytotoxicity) | ~75 nM |

| AHH Induction Potency | Lower than TCDD |

| Sediment Concentration | 3680 pg/g |

Properties

CAS No. |

134705-50-3 |

|---|---|

Molecular Formula |

C12H4Cl4S |

Molecular Weight |

322.0 g/mol |

IUPAC Name |

1,4,6,9-tetrachlorodibenzothiophene |

InChI |

InChI=1S/C12H4Cl4S/c13-5-1-3-7(15)11-9(5)10-6(14)2-4-8(16)12(10)17-11/h1-4H |

InChI Key |

QSHZCXSHSWEQFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C3=C(C=CC(=C3S2)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.